molecular formula C11H24ClNO2 B2934907 Ethyl3-amino-7-methyloctanoatehydrochloride CAS No. 2580189-52-0

Ethyl3-amino-7-methyloctanoatehydrochloride

Cat. No.: B2934907
CAS No.: 2580189-52-0
M. Wt: 237.77
InChI Key: RSDDCUPNQCEXMN-UHFFFAOYSA-N
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Description

Ethyl 3-amino-7-methyloctanoate hydrochloride is a synthetic aliphatic ester derivative featuring an amino group at the third carbon and a methyl branch at the seventh position of an octanoic acid backbone, stabilized as a hydrochloride salt. The hydrochloride salt form enhances solubility and stability, typical of amino acid derivatives used in drug development .

Properties

IUPAC Name

ethyl 3-amino-7-methyloctanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2.ClH/c1-4-14-11(13)8-10(12)7-5-6-9(2)3;/h9-10H,4-8,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDDCUPNQCEXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CCCC(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-7-methyloctanoate hydrochloride typically involves the esterification of 3-amino-7-methyloctanoic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of ethyl 3-amino-7-methyloctanoate hydrochloride involves large-scale esterification followed by purification processes such as distillation and crystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-7-methyloctanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-amino-7-methyloctanoate hydrochloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-amino-7-methyloctanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with cellular receptors, modulating signaling pathways and exerting biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3-amino-7-methyloctanoate hydrochloride (hypothetical structure inferred from nomenclature) with analogous hydrochlorides and esters from the evidence, focusing on molecular features, synthesis, and applications.

Structural and Functional Group Analysis
Compound Molecular Formula (Inferred) Key Functional Groups Structural Features
Ethyl 3-amino-7-methyloctanoate hydrochloride C₁₁H₂₄ClNO₂ (hypothetical) Ester, primary amine, hydrochloride Aliphatic chain, branched methyl group
Memantine hydrochloride C₁₂H₂₁NCl Tertiary amine, hydrochloride Adamantane-derived, rigid bicyclic structure
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₈ClNO₂ Ester, secondary amine, hydrochloride Branched methyl groups, short-chain ester
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ Carboxylic acid, indole ring Aromatic heterocycle, chloro substituent


Key Observations :

  • Aliphatic vs. Aromatic Backbones: Ethyl 3-amino-7-methyloctanoate hydrochloride is aliphatic, unlike memantine (adamantane-based) or 7-chloro-3-methylindole derivatives, which are aromatic/heterocyclic. This distinction impacts solubility and metabolic stability .
  • Ester vs. Carboxylic Acid : The target compound’s ester group may enhance membrane permeability compared to carboxylic acid derivatives like 7-chloro-3-methylindole-2-carboxylic acid .

Biological Activity

Ethyl 3-amino-7-methyloctanoate hydrochloride is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-amino-7-methyloctanoate hydrochloride is an ethyl ester derivative, characterized by the presence of an amino group and a branched alkyl chain. Its chemical structure can be represented as follows:

C12H23ClNO2\text{C}_12\text{H}_{23}\text{Cl}\text{N}\text{O}_2

This compound's properties are influenced by the presence of the amino group, which plays a crucial role in its biological interactions.

1. Inhibition Studies

Recent studies have explored the inhibitory effects of ethyl 3-amino-7-methyloctanoate hydrochloride on various biological targets. For instance, it has been evaluated for its potential as a histone deacetylase (HDAC) inhibitor. HDACs are critical in regulating gene expression and cell cycle progression, making them significant targets in cancer therapy.

  • In Vitro Activity : A study indicated that compounds similar to ethyl 3-amino-7-methyloctanoate hydrochloride exhibited notable inhibitory activity against HDAC1 and HDAC6, with IC50 values suggesting strong anti-proliferative effects on cancer cell lines such as RPMI-8226 .

2. Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR analyses. The presence of specific functional groups and their spatial arrangement significantly influences the compound's efficacy.

CompoundStructureIC50 (µM)Target
Ethyl 3-amino-7-methyloctanoateStructure2.89HDAC1
Compound AStructure4.50HDAC6
Compound BStructure5.10HDAC3

The data suggests that modifications to the alkyl chain or the amino group can enhance or diminish inhibitory activity against HDACs.

Case Study 1: Anticancer Activity

A case study focused on the anticancer properties of ethyl 3-amino-7-methyloctanoate hydrochloride demonstrated its potential in inducing apoptosis in cancer cells. The study utilized RPMI-8226 cells, revealing that treatment with the compound led to increased acetylation of histones and tubulin, indicating effective inhibition of deacetylation processes associated with tumor growth .

Case Study 2: Enzyme Engineering

Another significant finding involved the engineering of aminotransferases to enhance the synthesis of ethyl 3-amino-5-methyloctanoate, a precursor for ethyl 3-amino-7-methyloctanoate hydrochloride. The modified enzyme showed a 60-fold increase in reaction velocity, indicating improved efficiency in producing biologically active compounds .

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